N-(4-Biphenyl-4-yl-thiazol-2-yl)-2-methoxy-acetamide

Medicinal chemistry Fragment-based drug design Kinase inhibitor optimization

Select this biphenyl-thiazole methoxyacetamide for kinase inhibitor or antifungal SDHI programs requiring reversible, non-covalent target engagement. The methoxyacetyl amide side chain provides a dedicated hydrogen-bond acceptor (ether oxygen) absent in simple acetamide or chloroacetamide analogs, enabling distinct hinge-region interactions while eliminating electrophilic cysteine-reactivity liabilities that confound target-ID studies. Delivered at 95% purity in research-scale quantities.

Molecular Formula C18H16N2O2S
Molecular Weight 324.4 g/mol
Cat. No. B5669297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Biphenyl-4-yl-thiazol-2-yl)-2-methoxy-acetamide
Molecular FormulaC18H16N2O2S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCOCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O2S/c1-22-11-17(21)20-18-19-16(12-23-18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,20,21)
InChIKeyYMWITJHFEKSYND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.4 [ug/mL]

N-(4-Biphenyl-4-yl-thiazol-2-yl)-2-methoxy-acetamide – Core Chemical Identity, Pharmacophore Class, and Procurement-Relevant Physicochemical Baseline


N-(4-Biphenyl-4-yl-thiazol-2-yl)-2-methoxy-acetamide (CAS 691860-74-9) belongs to the thiazol-2-yl acetamide class, featuring a biphenyl substituent at the thiazole 4-position and a methoxyacetyl amide side chain [1]. Its computed physicochemical profile—molecular weight 324.4 g/mol, XLogP3 of 3.6, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds—places it within oral drug-like chemical space and distinguishes it from closely related analogs with differing N-acyl substituents [2]. The compound is commercially available from Enamine at 95% purity (catalog EN300-26867892, 0.05 g at $2,755) for research use [3].

Why N-(4-Biphenyl-4-yl-thiazol-2-yl)-2-methoxy-acetamide Cannot Be Interchanged with Generic Thiazole Acetamides


Thiazole-2-yl acetamide derivatives are not functionally interchangeable. Variations in the N-acyl substituent (methoxyacetyl vs. acetyl vs. chloroacetyl vs. benzoyl) alter hydrogen-bonding capacity, lipophilicity, metabolic liability, and target engagement potential. SAR studies on related biphenyl-thiazole series demonstrate that even minor N-acyl modifications produce order-of-magnitude shifts in biological potency: in the 2025 antifungal SAR campaign, EC50 values varied from >10 mg/L to 0.11 mg/L across 42 analogs differing only in amide substitution [1]. Similarly, in the Src kinase inhibitor series, replacement of the N-benzyl group with alternative substituents reduced GI50 values by over 10-fold [2]. The methoxyacetyl moiety introduces a specific hydrogen-bond acceptor (ether oxygen) absent in the unsubstituted acetamide or chloroacetamide analogs, creating a distinct pharmacophoric signature that cannot be replicated by generic substitution [3].

Quantitative Differentiation Evidence for N-(4-Biphenyl-4-yl-thiazol-2-yl)-2-methoxy-acetamide Versus Closest Analogs


Enhanced Hydrogen-Bond Acceptor Capacity Over Chloroacetamide and Benzamide Analogs

The target compound possesses four hydrogen bond acceptors (HBA = 4), compared with three for the 2-chloroacetamide analog (N-(4-biphenyl-4-yl-thiazol-2-yl)-2-chloro-acetamide, C17H13ClN2OS) and three for the benzamide analog (N-(4-biphenyl-4-yl-thiazol-2-yl)-benzamide, C22H16N2OS) [1]. The additional HBA arises from the methoxy oxygen of the methoxyacetyl group, which is absent in both the chloroacetyl (–COCH2Cl) and benzoyl (–COPh) substituents. This extra hydrogen-bond acceptor site provides an additional anchoring point for target protein engagement, as demonstrated in crystallographic studies of 2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide bound to protein targets in the PDB (ligand UR4) [2]. In kinase inhibitor design, the methoxy group can form a water-mediated hydrogen bond network with the hinge region, a feature sterically and electronically unavailable to the chloroacetyl analog [3].

Medicinal chemistry Fragment-based drug design Kinase inhibitor optimization

Optimized Lipophilicity (XLogP3 = 3.6) Balancing Membrane Permeability and Aqueous Solubility Relative to Benzamide Analog

The computed lipophilicity of the target compound is XLogP3 = 3.6, which falls within the optimal range for oral bioavailability (Lipinski's Rule of Five recommends logP ≤ 5) [1]. In contrast, the benzamide analog N-(4-biphenyl-4-yl-thiazol-2-yl)-benzamide (C22H16N2OS, MW 356.45) has a substantially higher computed XLogP3 of approximately 4.8, exceeding the commonly cited optimal range of 1–3.5 for CNS drug candidates and approaching the upper limit for oral agents . The 1.2 log unit difference corresponds to an approximately 16-fold higher octanol-water partition coefficient for the benzamide analog, predicting significantly poorer aqueous solubility and higher non-specific protein binding. The 2-chloroacetamide analog (C17H13ClN2OS, MW 328.82) has an estimated XLogP3 of approximately 4.0–4.2, intermediate between the two .

ADME optimization Drug-likeness Bioavailability prediction

Biphenyl Extension Confers Enhanced π-Stacking and Hydrophobic Enclosure Versus Mono-Phenyl Analog in Kinase Binding Pockets

The target compound incorporates a biphenyl substituent (4-phenylphenyl) at the thiazole 4-position, whereas the closest simpler analog, 2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 132214-37-0, MW 248.3), carries only a single phenyl ring . Molecular docking studies of biphenyl-containing thiazole-2-yl amides against succinate dehydrogenase (SDH) revealed that the distal phenyl ring of the biphenyl system engages in π-π stacking interactions with Tyr residues in the SDH binding pocket, while the proximal phenyl ring provides hydrophobic enclosure [1]. The mono-phenyl analog lacks the distal phenyl ring and consequently loses this critical π-stacking interaction. This structural feature is conserved across multiple target classes: the 4-biphenyl-thiazol-2-amine scaffold has demonstrated oral bioavailability (~40%) and brain penetration in prion disease models, properties attributed in part to the biphenyl motif's contribution to target affinity [2].

Kinase inhibition Structure-activity relationship Molecular docking

Methoxyacetyl Moiety Eliminates the Metabolic and Toxicological Liabilities of the Chloroacetyl Analog

The 2-chloroacetamide analog (N-(4-biphenyl-4-yl-thiazol-2-yl)-2-chloro-acetamide, CAS 726153-55-5) contains an electrophilic α-chloro carbonyl group capable of undergoing nucleophilic displacement by biological thiols (e.g., glutathione, cysteine residues), generating potential reactive metabolites and haptens . Such chloroacetamide motifs are well-documented as covalent modifiers of cysteine residues and are associated with idiosyncratic toxicity risks, including glutathione depletion and protein adduct formation [1]. The target compound replaces the chlorine atom with a methoxy group (–OCH3), which is metabolically stable under standard phase I cytochrome P450 conditions and does not form reactive electrophilic intermediates. This substitution eliminates the intrinsic chemical reactivity hazard while retaining the amide hydrogen bond donor and the carbonyl acceptor [2].

Drug metabolism Toxicology screening Reactive metabolite risk

Validated Antifungal Scaffold: Biphenyl-Thiazole-2-Yl Amide Core Demonstrates Succinate Dehydrogenase Inhibition with Sub-mg/L Potency

A comprehensive 2025 SAR study of 42 thiazole-2-yl amide derivatives containing a biphenyl scaffold demonstrated that the biphenyl-thiazole-2-yl amide core is a validated pharmacophore for succinate dehydrogenase (SDH) inhibition, a target of significant agricultural and potential clinical relevance [1]. The most potent compound in that series, G41, achieved EC50 values of 0.16, 0.20, 0.23, 0.11, and 0.28 mg/L against Sclerotinia sclerotiorum, Botrytis cinerea, Fusarium graminearum, Pythium graminicola, and Curvularia lunata, respectively, outperforming the commercial SDH inhibitors boscalid (EC50 = 0.16, 0.93, >10, >10, 0.35 mg/L) and thifluzamide (EC50 = 0.97, >10, >10, >10, 3.14 mg/L) [2]. While the target compound (N-(4-biphenyl-4-yl-thiazol-2-yl)-2-methoxy-acetamide) was not directly assayed in this series, the conserved biphenyl-thiazole-2-yl amide scaffold and the demonstrated impact of amide substitution on potency (EC50 range: 0.11 to >10 mg/L across 42 analogs) establish the core scaffold as a productive starting point for antifungal lead optimization [3].

Antifungal drug discovery Succinate dehydrogenase inhibitor Crop protection

Kinase Inhibitor Pharmacophore Compatibility: Biphenyl-Thiazole Scaffold Precedented in Src and VEGF Pathway Inhibition

The biphenyl-thiazole scaffold present in the target compound is a validated kinase inhibitor pharmacophore. Thiazolyl N-benzyl-substituted acetamide derivatives (structurally related through the thiazole-2-yl acetamide core) demonstrated c-Src kinase inhibition with GI50 values of 1.34 μM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively, for the unsubstituted N-benzyl derivative [1]. Separately, thiazole acetamide derivatives TA1 and TA2 showed inhibitory activity against VEGF and HIF-1α in Ehrlich ascites carcinoma models, demonstrating that the thiazole acetamide chemotype engages the VEGF signaling axis [2]. Additionally, biphenyl-thiazole-2-amine analogs achieved oral bioavailability of ~40% with high brain exposure in murine prion disease models, establishing the biphenyl-thiazole core as compatible with favorable pharmacokinetics [3]. The target compound's methoxyacetyl substituent provides an additional vector for hinge-region hydrogen bonding not available to the N-benzyl Src inhibitor series.

Kinase inhibitor Src family kinases Anticancer lead discovery

Prioritized Research and Industrial Application Scenarios for N-(4-Biphenyl-4-yl-thiazol-2-yl)-2-methoxy-acetamide


Kinase Inhibitor Hit-to-Lead Chemistry: Hinge-Binding Scaffold with Tunable Amide Vector

Use the target compound as a kinase hinge-binding scaffold in hit-to-lead optimization programs targeting Src family kinases, VEGFR-2, or other tyrosine kinases. The biphenyl-thiazole core provides shape complementarity to the ATP-binding pocket, while the methoxyacetyl amide offers a hydrogen-bond acceptor for hinge-region engagement, as demonstrated by the Src kinase inhibitory activity of related thiazolyl acetamides (GI50 = 1.34–2.30 μM) [1]. The methoxyacetyl group can be further derivatized or replaced to optimize potency, leveraging the established SAR that N-acyl modifications produce >10-fold potency shifts [2]. Select this compound over the benzamide analog (XLogP3 ≈ 4.8) when favorable solubility and permeability are required [3].

Antifungal Lead Discovery: SDH Inhibitor Scaffold with Proven Mechanistic Validation

Deploy the target compound as an entry point into the succinate dehydrogenase inhibitor (SDHI) antifungal space. The biphenyl-thiazole-2-yl amide scaffold is mechanistically validated: compound G41 (a structural analog) inhibits SDH, disrupts mitochondrial membrane potential, and induces apoptosis in Botrytis cinerea with EC50 = 0.20 mg/L [1]. The target compound's methoxyacetyl substituent represents an unexplored vector in this SAR landscape, offering potential for differentiation from existing leads. Choose this compound over the chloroacetamide analog to avoid electrophilic toxicity liabilities during in vivo antifungal efficacy studies [2].

Fragment-Based Drug Design: Methoxyacetamide as a Privileged Fragment for Hydrogen-Bond Networks

Utilize the target compound in fragment-based screening or as a validated fragment for structure-guided design, leveraging the methoxyacetamide group's demonstrated ability to engage in hydrogen-bond networks with protein targets. The 2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide fragment (UR4) has been crystallographically characterized in complex with protein targets (PDB 5RHV), confirming the methoxyacetamide-thiazole motif as a productive binding element [1]. The biphenyl extension provides additional hydrophobic contacts and π-stacking potential unavailable in the mono-phenyl fragment analog (CAS 132214-37-0, MW 248.3) [2]. Prioritize this compound when growing fragment hits toward lead-like molecules with improved target affinity [3].

Chemical Biology Probe Development: Non-Electrophilic Biphenyl-Thiazole Tool Compound

Select the target compound as a non-electrophilic chemical biology probe for studying thiazole-binding proteins, kinases, or SDH, specifically favoring it over the 2-chloroacetamide analog (CAS 726153-55-5) which carries intrinsic cysteine-reactivity that confounds target identification studies [1]. The methoxyacetyl group ensures that observed biological activity results from reversible, non-covalent target engagement rather than non-specific covalent modification, producing cleaner phenotype data and more interpretable chemoproteomics results [2]. The commercial availability of the compound from Enamine at 95% purity (catalog EN300-26867892) enables immediate procurement for pilot studies [3].

Quote Request

Request a Quote for N-(4-Biphenyl-4-yl-thiazol-2-yl)-2-methoxy-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.